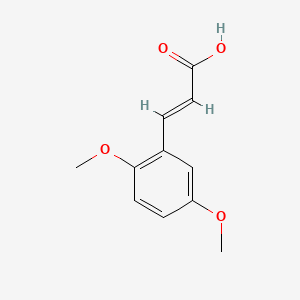

2,5-Dimethoxycinnamic acid

Description

Contextualization within the Hydroxycinnamic Acid Family

Hydroxycinnamic acids are a class of phenolic compounds characterized by a C6-C3 carbon skeleton, consisting of a phenolic ring and a three-carbon side chain (prop-2-enoic acid). nih.govmdpi.com They are widely distributed in the plant kingdom and are derivatives of cinnamic acid. mdpi.com The family includes well-known compounds such as caffeic acid, ferulic acid, sinapinic acid, and p-coumaric acid, which differ in the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. mdpi.comnih.gov

2,5-Dimethoxycinnamic acid is specifically defined by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring. nih.govebi.ac.uk This structural feature distinguishes it from other naturally occurring methoxy derivatives of cinnamic acid, such as 3,4-dimethoxycinnamic acid. nih.gov The substitution pattern on the aromatic ring is a key determinant of the compound's chemical properties and biological activities.

| Property | Value |

| IUPAC Name | (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 10538-51-9 |

| Melting Point | 148-150 °C |

| Appearance | Yellow powder to crystal |

This table presents key chemical properties of this compound. nih.govbiosynth.comchemicalbook.comsigmaaldrich.com

Significance of this compound in Contemporary Phytochemistry and Medicinal Chemistry

The significance of this compound in modern scientific research stems from its diverse biological activities and its role as a chemical intermediate. In phytochemistry, it has been identified in various plant species, particularly within the Monocotyledons. ptfarm.pl Its presence in plants underscores its role in the complex metabolic pathways of the phenylpropanoid class. imsc.res.in

In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules with therapeutic potential. chemicalbook.com For instance, it is utilized in the synthesis of vasodilators like cinnepazide. chemicalbook.com Research has also explored its inherent biological properties, including anti-inflammatory effects and the inhibition of platelet aggregation. biosynth.com Some studies have indicated its potential antioxidant and antimicrobial properties.

The compound's ability to form molecular complexes, such as the 1:1 complex with 3,5-dinitrocinnamic acid, is another area of academic interest, suggesting potential applications in crystal engineering and materials science. sigmaaldrich.comchemicalbook.com While research into 3,4-dimethoxycinnamic acid has been more extensive, particularly concerning its neuroprotective and anti-diabetic associations, the unique substitution pattern of this compound warrants further investigation to fully elucidate its therapeutic potential. nih.govresearchgate.net

| Research Area | Key Findings |

| Phytochemistry | Identified in Monocotyledons. ptfarm.pl |

| Medicinal Chemistry | Intermediate in the synthesis of vasodilators (e.g., cinnepazide). chemicalbook.com |

| Biological Activity | Exhibits anti-inflammatory and platelet aggregation inhibitory effects. biosynth.com |

| Materials Science | Forms molecular complexes with other compounds. sigmaaldrich.comchemicalbook.com |

This table summarizes the primary areas of research and key findings related to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxycinnamic Acid and Analogues

Established Organic Synthesis Pathways for 2,5-Dimethoxycinnamic Acid

Several classical organic reactions are employed for the synthesis of this compound, with the Knoevenagel, Perkin, and Wittig reactions being the most prominent. scirp.orgsciforum.net

Specific Reaction Schemes and Precursors

The primary precursor for many synthetic routes to this compound is 2,5-dimethoxybenzaldehyde (B135726).

Knoevenagel Condensation: This is a widely used method for preparing cinnamic acids and their derivatives. scirp.orgsci-hub.se It involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. scirp.orgresearchgate.net For this compound, 2,5-dimethoxybenzaldehyde is condensed with malonic acid. chemicalbook.com The reaction is often carried out in a solvent like pyridine (B92270) with a catalytic amount of piperidine, followed by decarboxylation. chemicalbook.comresearchgate.net

Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.org For cinnamic acid synthesis, benzaldehyde (B42025) is treated with acetic anhydride and sodium acetate (B1210297). wikipedia.org This method can be adapted for this compound by using 2,5-dimethoxybenzaldehyde as the starting material. ontosight.airesearchgate.net

Wittig Reaction: This reaction provides a facile route to this compound from 2,5-dimethoxybenzaldehyde. sciforum.net The aldehyde reacts with an ylide, such as ethyl (triphenylphosphoranylidene)acetate, followed by hydrolysis to yield the final acid. sciforum.net A one-pot procedure combining the Wittig reaction and subsequent hydrolysis has been developed, offering an efficient synthesis pathway. scirp.orgsciforum.net

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another valuable method for C-C bond formation and can be used to synthesize cinnamic acids. matthey.comwikipedia.org This reaction typically involves the coupling of an aryl halide with an acrylate, followed by hydrolysis. scirp.org While generally applicable, specific conditions for the synthesis of this compound via the Heck reaction would involve a suitable 2,5-dimethoxyphenyl halide. scite.ai

Table 1: Key Organic Synthesis Pathways for this compound

| Reaction | Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | 2,5-Dimethoxybenzaldehyde, Malonic acid | Pyridine, Piperidine | Widely used, involves decarboxylation. chemicalbook.comscirp.orgresearchgate.net |

| Perkin Reaction | 2,5-Dimethoxybenzaldehyde, Acetic anhydride | Sodium acetate | Classic method for cinnamic acids. wikipedia.orgontosight.ai |

| Wittig Reaction | 2,5-Dimethoxybenzaldehyde, Wittig reagent (e.g., Ph3P=CHCO2Et) | Base, followed by hydrolysis | Can be performed in one-pot. scirp.orgsciforum.net |

| Heck Reaction | 2,5-Dimethoxyphenyl halide, Acrylate | Palladium catalyst, Base | Palladium-catalyzed cross-coupling. scirp.orgmatthey.comwikipedia.org |

Optimization of Synthetic Yields and Purity

Efforts to optimize the synthesis of cinnamic acids, including this compound, focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions.

In the Knoevenagel condensation, alternative bases and solvents have been explored to replace the often-carcinogenic pyridine. rsc.org For instance, using triethylamine (B128534) in toluene (B28343) has shown comparable yields to the traditional pyridine system, offering easier handling and recycling of the catalyst and solvent. rsc.org Microwave-assisted Knoevenagel-Doebner condensations have also been shown to dramatically reduce reaction times and produce excellent yields of various cinnamic acids. encyclopedia.pub

For the Wittig reaction, performing the olefination and subsequent hydrolysis in a one-pot fashion simplifies the procedure and can lead to high yields. sciforum.net The use of aqueous sodium hydroxide (B78521) for in-situ hydrolysis of the initially formed ester is an effective strategy. scirp.org

In the context of the Heck reaction, the development of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages over homogeneous systems by simplifying catalyst recovery and reuse. matthey.com

Synthesis of Related Dimethoxycinnamic Acid Isomers and Derivates

The synthetic methodologies described for this compound are generally applicable to the synthesis of its isomers and derivatives, with the appropriate choice of starting benzaldehyde. For example, 3,4-dimethoxycinnamic acid is synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) and malonic acid. chemicalbook.comwikipedia.org Similarly, other isomers like 2,4-dimethoxycinnamic acid can be prepared via the Perkin reaction. ontosight.ai

Furthermore, derivatives can be synthesized by modifying the functional groups of the cinnamic acid core. For instance, amidation of this compound can be carried out using an Appel-type reaction. sciforum.net Esterification can be achieved through various methods, including borane-catalyzed Fischer esterification. beilstein-journals.org

Chemoenzymatic and Biocatalytic Approaches to Synthesis

In recent years, chemoenzymatic and biocatalytic methods have emerged as sustainable alternatives to traditional chemical synthesis. polimi.itnih.gov These approaches offer high selectivity, milder reaction conditions, and reduced environmental impact. polimi.it

Enzymes such as phenylalanine ammonia-lyase (PAL) can catalyze the deamination of L-phenylalanine to produce trans-cinnamic acid, which can then be further modified. nih.gov While direct enzymatic synthesis of this compound is less commonly reported, the enzymatic modification of related cinnamic acids is well-established. For example, lipases are widely used to catalyze the esterification of cinnamic acid derivatives. mdpi.comnih.gov

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, are being developed for the synthesis of complex molecules from simple precursors. nih.govd-nb.info For instance, a three-enzyme cascade has been used to produce cinnamyl alcohol from L-phenylalanine. nih.gov Such strategies could potentially be adapted for the production of this compound or its derivatives from bio-based starting materials.

Coordination Chemistry and Complex Formation of this compound

The carboxylic acid group of this compound allows it to act as a ligand, forming coordination complexes with various metal ions. rsc.org The study of these complexes is an active area of research due to their potential applications in catalysis and materials science. nih.govpsu.edu

Synthesis of Metal Complexes (e.g., Copper(II) Complexes)

Ternary copper(II) complexes of this compound have been synthesized and characterized. rsc.org These complexes are typically prepared by reacting a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, with this compound and another ligand, often a phenanthroline derivative, in a suitable solvent. rsc.orgnih.govnih.govmdpi.com

For example, complexes with the general formula [Cu(dmc)₂L], where Hdmc is this compound and L is a phenanthroline such as 1,10-phenanthroline (B135089), have been synthesized. rsc.org The crystal structure of [Cu(dmc)₂(2,9-dmphen)] (where 2,9-dmphen is 2,9-dimethyl-1,10-phenanthroline) has been determined by X-ray diffraction, revealing a complex coordination geometry around the copper center. rsc.org In this structure, one 2,5-dimethoxycinnamate ligand acts as a bidentate ligand, while the other is monodentate. rsc.org

Spectroscopic and X-ray Structural Characterization of Complexesrsc.org

Ternary complexes of copper(II) with this compound (Hdmc) and phenanthroline ligands have been synthesized and characterized. rsc.org These complexes have the general formula [Cu(dmc)2L], where L represents 1,10-phenanthroline (phen), 4,7-dimethyl-1,10-phenanthroline (B1295015) (4,7-dmphen), or 2,9-dimethyl-1,10-phenanthroline (2,9-dmphen). rsc.org The characterization of these compounds involved magnetic measurements, EPR (Electron Paramagnetic Resonance), and reflectance electronic spectroscopy. rsc.org

The crystal structure of one of these complexes, [Cu(dmc)2(2,9-dmphen)], was determined using X-ray diffraction. rsc.org The analysis revealed that the structure consists of discrete molecular units. rsc.org In these units, the copper atom is part of a highly asymmetric CuN₂O₂O'₂ chromophore. rsc.org

The coordination geometry around the copper ion is detailed as follows:

Two nitrogen atoms from the 2,9-dmphen ligand are nearly symmetrically chelated to the copper ion. rsc.org

One 2,5-dimethoxycinnamate (dmc) molecule acts as a bidentate ligand, coordinating through two carboxylic oxygen atoms. rsc.org

A second dmc molecule coordinates as a monodentate ligand through one of its carboxylic oxygen atoms. rsc.org

The copper atom is displaced by 0.1811(7) Å from the plane defined by the 2,9-dmphen ligand. rsc.org Additionally, the planes of the carboxylic acid groups are roughly orthogonal to each other, with an angle of 92.1(3)°. rsc.org A long-range interaction exists between the copper atom and the second carboxylic oxygen of the monodentate dmc molecule, with a Cu···O distance of 2.959(4) Å. rsc.org

| Interaction | Bond/Contact Length (Å) | Reference |

|---|---|---|

| Cu–N (symmetrical chelation) | 1.988(4) | rsc.org |

| Cu–N (symmetrical chelation) | 2.045(3) | rsc.org |

| Cu–O (bidentate dmc) | 1.979(3) | rsc.org |

| Cu–O (bidentate dmc) | 2.242(3) | rsc.org |

| Cu···O (monodentate dmc, long contact) | 2.959(4) | rsc.org |

| Spectroscopic Technique | Purpose | Reference |

|---|---|---|

| Magnetic Measurements | To determine the magnetic properties of the copper(II) center. | rsc.org |

| EPR Spectroscopy | To study the electronic environment of the paramagnetic Cu(II) ion. | rsc.org |

| Reflectance Electronic Spectroscopy | To analyze the electronic transitions within the complex. | rsc.org |

| X-ray Diffraction | To determine the precise three-dimensional atomic structure of the complex. | rsc.org |

Investigations of Biological Efficacy of 2,5 Dimethoxycinnamic Acid

Anti-inflammatory Activities

Current scientific literature available through targeted searches does not provide specific details regarding the anti-inflammatory activities of 2,5-Dimethoxycinnamic acid. While cinnamic acid and its various derivatives are generally recognized for their anti-inflammatory properties, dedicated studies isolating and characterizing this specific effect for the 2,5-dimethoxy isomer are not prevalent in the reviewed search results. General statements about the anti-inflammatory potential of the broader class of cinnamic acids exist, but direct experimental evidence for this compound is not specified.

Anticoagulant and Anti-platelet Aggregation Effects

There is a lack of specific research data on the anticoagulant and anti-platelet aggregation effects of this compound in the available search results. Studies on other methoxylated derivatives of cinnamic acid, such as 3,4-dimethoxycinnamic acid, have been conducted in this area, but these findings cannot be directly extrapolated to the 2,5-dimethoxy isomer due to the critical role that the position of the methoxy (B1213986) groups plays in a compound's biological activity.

Antioxidant Potentials and Radical Scavenging Properties

Detailed investigations into the antioxidant and radical scavenging properties specifically of this compound are not extensively covered in the available scientific literature. The antioxidant capacity of phenolic compounds, including cinnamic acid derivatives, is well-established and is often linked to the number and position of hydroxyl and methoxy groups on the aromatic ring. However, specific assays and results detailing the potency and mechanisms of this compound as an antioxidant or radical scavenger were not found in the performed searches.

Antimicrobial Spectrum and Mechanism

While the broader class of cinnamic acid derivatives is known to possess antimicrobial properties, specific studies detailing the antimicrobial spectrum and mechanism of action for this compound are not available in the reviewed search results. Research into the antimicrobial effects of other related compounds is documented, but this information is not directly applicable to the 2,5-dimethoxy variant.

Neurobiological Activities of this compound and Related Methoxylated Cinnamic Acids

Limited but specific information is available regarding the neurobiological activities of this compound.

Neuroprotective Effects

Direct experimental studies focusing on the neuroprotective effects of this compound were not identified in the search results. The neuroprotective potential of other cinnamic acid derivatives, such as p-methoxycinnamic acid and 3,4-dimethoxycinnamic acid, has been a subject of research, but these findings are specific to those particular isomers.

Anti-amnestic Properties and Cognitive Modulation

One study has identified this compound as a constituent of a traditionally brewed rice beverage. This beverage was found to exhibit properties that relieve anxiety and enhance spatial memory in mice d-nb.info. This finding suggests a potential role for this compound in cognitive modulation, although the study did not isolate the effects of this specific compound. Further research is needed to determine the direct impact of this compound on memory and cognition. The position of methoxy groups on the cinnamic acid structure appears to be crucial for its biological effects, as studies on other isomers, such as 2,4,5-trimethoxycinnamic acid, have shown a lack of antidepressant effects, in contrast to the 3,4,5-trimethoxycinnamic acid variant.

Interactions with Prion Proteins in Neurodegenerative Contexts

Research into the direct interaction of this compound with prion proteins is limited. However, studies on related isomers provide insight into the potential neuroprotective properties of methoxylated cinnamic acid derivatives. Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathological, protease-resistant form (PrPSc) nih.gov. Preventing this conformational change is a key therapeutic strategy.

Investigations into 3,4-Dimethoxycinnamic acid (3,4-DMCA), a structural isomer of this compound, have shown that it can bind to prion proteins. This interaction has been observed to reduce the formation of prion protein oligomers by 30-40% in vitro and enhance the viability of human neuroblastoma cells (SH-SY5Y) exposed to these proteins researchgate.net. The ability of some hydroxycinnamic acid derivatives to partially inhibit the oligomerization and formation of prion amyloid fibrils has been substantiated through various physicochemical methods researchgate.net.

Furthermore, a complex synthetic compound containing a 2,5-dimethoxyphenyl group, (3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazolidin-2-yl}-5,8-methoxy-2H-chromen-2-one), was found to inhibit the conversion of PrPC to PrPSc in ScN2a cells, demonstrating a low IC50 value nih.gov. While this molecule is not this compound, its activity suggests that the 2,5-dimethoxyphenyl moiety may play a role in interacting with prion proteins.

Anticancer and Antiproliferative Studies

The anticancer and antiproliferative potential of the broader class of cinnamic acid derivatives has been a subject of extensive research mdpi.comnih.gov. These compounds are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, which may contribute to their anticancer properties unimi.it. Cinnamic acid derivatives have been shown to be effective against a variety of cancers, including those of the breast, colon, and lung, often acting through the induction of apoptosis (programmed cell death) mdpi.com.

While specific studies on the antiproliferative activity of this compound are not detailed in the available research, investigations into other methoxylated derivatives are informative. For instance, p-methoxycinnamic acid has demonstrated anticancer activity against colon cancer cells (HCT-116) that is comparable to the chemotherapy drug doxorubicin (B1662922) nih.gov. It has also shown chemopreventive effects in a rat model of colon carcinogenesis mdpi.com. Similarly, dihydrocaffeic and dihydroferulic acids have been identified as the most effective hydroxycinnamates against cell proliferation in Caco-2 and SW480 colon adenocarcinoma cell lines nih.gov. The efficacy of these derivatives highlights the importance of the methoxy phenol (B47542) moiety for antiproliferative activity unimi.it. These findings suggest that further investigation into the specific effects of this compound on cancer cell lines is warranted.

Antidiabetic Activities

While direct studies on the antidiabetic properties of this compound are not prevalent, research on cinnamic acid and its other methoxylated derivatives indicates a potential role in managing diabetes nih.gov. Cinnamic acid itself has been shown to exert anti-diabetic effects by improving glucose tolerance in vivo and stimulating insulin (B600854) secretion in vitro nih.gov.

Methoxylated derivatives, in particular, have garnered attention for their antidiabetic activities nih.gov. For example, p-methoxycinnamic acid has been extensively studied and was found to lower plasma glucose concentration while increasing plasma insulin in both normal and streptozotocin-induced diabetic rats nih.gov. This suggests that the presence of methoxy groups on the cinnamic acid structure can be a key determinant for antidiabetic activity nih.gov.

Interestingly, a related compound, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which shares the 2,5-dimethoxy substitution pattern but is a benzamide (B126) rather than a cinnamic acid, was identified as a potent anti-diabetic agent. DMPB more than doubled glucose uptake in C2C12 muscle cells and enhanced the expression of key proteins involved in glucose metabolism researchgate.net. This finding, while not directly related to this compound, suggests that the 2,5-dimethoxy substitution on an aromatic ring can be part of a pharmacophore with significant anti-diabetic potential.

Hepatoprotective Investigations

The protective effects of methoxylated cinnamic acid derivatives against liver damage have been confirmed in several studies nih.gov. These compounds have been shown to positively affect liver enzymes, improve metabolism, and inhibit inflammation, fibrosis, and apoptosis in liver cells nih.gov. In vitro studies on rat hepatocytes with chemically induced toxicity demonstrated that derivatives with a methoxy group, such as p-methoxycinnamic acid and isoferulic acid, exhibit significant hepatoprotective activity nih.gov.

Although specific investigations into the hepatoprotective effects of this compound were not found, the established activity of its isomers suggests a potential area for future research. The general hepatoprotective capacity of this class of compounds points to the possibility that this compound could also confer protective effects on liver cells.

Anthelmintic Activity of Cinnamic Acid Derivatives

Growing resistance to conventional anthelmintic drugs has spurred research into new therapeutic agents, with cinnamic acid and its derivatives emerging as promising candidates researchfloor.orgresearchgate.net. Studies have demonstrated that cinnamic acid and its analogues possess significant anthelmintic properties researchfloor.org.

An in vitro study investigating the anthelmintic potential of cinnamic acid, p-coumaric acid, ferulic acid, and caffeic acid against the Indian earthworm Pheretima posthuma found that these compounds exhibited more potent activity than the standard drug, albendazole (B1665689) researchfloor.orgresearchgate.net. The efficacy was observed to be concentration-dependent. Ferulic acid was the most active compound tested, causing paralysis in 1.13 minutes and death in 16.32 minutes at a concentration of 20 mg/mL researchfloor.orgresearchgate.net. The proposed mechanism of action involves the binding of these compounds to tubular proteins, which are critical targets for inhibiting helminth function researchfloor.orgresearchgate.net.

| Compound | Concentration (mg/mL) | Time to Paralysis (minutes) | Time to Death (minutes) |

|---|---|---|---|

| Cinnamic Acid | 20 | Data Not Specified | Data Not Specified |

| p-Coumaric Acid | 10 | 2.16 | Data Not Specified |

| p-Coumaric Acid | 20 | Data Not Specified | 11.34 |

| Ferulic Acid | 20 | 1.13 | 16.32 |

| Caffeic Acid | 20 | Data Not Specified | Data Not Specified |

| Albendazole (Standard) | Data Not Specified | Data Not Specified | Data Not Specified |

Data derived from an in vitro study on Pheretima posthuma. "Data Not Specified" indicates that the specific value was not provided in the summarized research findings. researchfloor.orgresearchgate.net

Elucidation of Molecular Mechanisms of Action for 2,5 Dimethoxycinnamic Acid

Modulatory Effects on Cellular Signaling Pathways

Currently, there is a lack of specific research detailing the modulatory effects of 2,5-Dimethoxycinnamic acid on cellular signaling pathways. Studies on related compounds, such as ferulic acid and p-methoxycinnamic acid, have shown interactions with pathways like the MAPK/ERK and Akt signaling cascades nih.gov. However, dedicated studies to determine if this compound targets these or other specific pathways have not been identified in the available literature. Therefore, its precise role in modulating intracellular signaling remains to be elucidated.

Enzyme Inhibition and Activation Profiles

The specific enzyme inhibition and activation profile for this compound is not well-documented in publicly available scientific research. While other methoxy-substituted cinnamic acid derivatives have demonstrated inhibitory activity against enzymes such as α-glucosidase and tyrosinase, there is no specific data, including IC50 values, to characterize the enzymatic interactions of the 2,5-dimethoxy isomer nih.govmdpi.com. Research into its potential as an enzyme modulator is a necessary area for future investigation.

| Enzyme Target | Interaction Type | IC50 Value | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Direct evidence from experimental studies on the interaction between this compound and biological macromolecules such as proteins and nucleic acids is not presently available. Computational docking studies have been performed on isomers like 2,3-dimethoxycinnamic acid with specific bacterial proteins, and other research has investigated the interaction of sinapic acid with DNA researchgate.netnih.gov. However, these findings cannot be directly extrapolated to this compound. Its binding affinities, specific molecular targets, and modes of interaction (e.g., intercalation, groove binding, hydrophobic interactions) with proteins and nucleic acids have not been characterized.

Mechanisms Underlying Oxidative Stress Mitigation

While cinnamic acids as a class are recognized for their antioxidant properties, the specific molecular mechanisms by which this compound mitigates oxidative stress are undefined. A principal pathway for antioxidant defense in cells is the Keap1-Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes nih.govuniroma1.it. Many phytochemicals are known to activate this pathway. However, there is no direct evidence to confirm that this compound acts as an activator of the Nrf2 pathway or to describe its capacity for direct radical scavenging.

| Mechanism | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Molecular Basis of Anti-Platelet Aggregation

The molecular basis for any potential anti-platelet aggregation activity of this compound remains uninvestigated. The primary mechanism for many anti-platelet agents involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation nih.govnih.gov. Although studies on extracts from Cinnamomum cassia identified several active anti-platelet compounds, this compound was not among them, and its effect on key targets in the coagulation cascade is unknown researchgate.net.

Pharmacokinetic and Metabolic Profiling of 2,5 Dimethoxycinnamic Acid

Absorption Characteristics and Bioavailability in Biological Systems

The bioavailability of cinnamic acid derivatives is highly dependent on their chemical structure, particularly the presence and position of hydroxy and methoxy (B1213986) groups on the aromatic ring. nih.gov Methoxylation, as seen in 2,5-dimethoxycinnamic acid, generally enhances lipophilicity, which can lead to increased permeability across biological membranes compared to corresponding hydroxy derivatives. nih.gov

Studies on the related isomer, 3,4-dimethoxycinnamic acid, demonstrate that it is rapidly absorbed after oral intake, appearing in plasma as the free aglycone. researchgate.net This suggests that this compound is also likely to be readily absorbed, circulating in its unmodified form initially. researchgate.net

Gastrointestinal Absorption Mechanisms, including Passive Diffusion

The primary mechanism for the absorption of many cinnamic acid derivatives is passive diffusion, driven by a concentration gradient across the gastrointestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have shown that 3,4-dimethoxycinnamic acid is preferentially transported in its free form via passive diffusion. researchgate.net This suggests that the compound is likely absorbed in the upper gastrointestinal tract, such as the stomach and small intestine. researchgate.net The increased lipophilicity conferred by the two methoxy groups facilitates this movement across the lipid-rich cell membranes of the intestinal lining. nih.gov

Role of Transporters in Membrane Permeation

While passive diffusion is a major route of absorption, membrane transporters also play a critical role in the disposition of xenobiotics. The two major superfamilies of transporters are the ATP-binding cassette (ABC) transporters, which are typically efflux pumps, and the Solute Carrier (SLC) transporters, which often handle influx.

Distribution and Tissue Localization Studies

Following absorption into the systemic circulation, this compound is expected to distribute into various tissues. Specific tissue localization studies for this particular isomer are not extensively documented in the available literature. However, based on the behavior of related methoxylated cinnamic acids, it is anticipated to reach organs such as the liver, which is the primary site of metabolism. nih.gov The compound's lipophilicity may also allow it to penetrate other tissues. For instance, neuroprotective properties have been noted for 3,4-dimethoxycinnamic acid, suggesting potential distribution to the central nervous system. nih.gov

Modern techniques such as imaging mass spectrometry are utilized to map the spatial distribution of drugs and metabolites within tissue micro-compartments, which could be applied in future studies to precisely locate this compound and its metabolites in various organs.

Biotransformation Pathways and Metabolite Identification

Once absorbed, this compound undergoes extensive biotransformation, primarily through phase I and phase II metabolic reactions in the liver. nih.gov The goal of this metabolism is to convert the lipophilic compound into more water-soluble derivatives that can be easily excreted from the body. wikipedia.org

Enzymatic Hydrolysis and Methylation Processes

Phase I metabolism of this compound likely involves modifications to its core structure. Key enzymatic processes for related compounds include demethylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. dshs-koeln.de

Demethylation: One or both of the methoxy groups (-OCH₃) on the aromatic ring can be enzymatically removed to form hydroxyl groups (-OH). This would result in metabolites such as 2-hydroxy-5-methoxycinnamic acid, 5-hydroxy-2-methoxycinnamic acid, or 2,5-dihydroxycinnamic acid.

Hydroxylation: A hydroxyl group could be added to the aromatic ring, although this is less common when the ring is already substituted.

While hydrolysis is a critical step for compounds administered as esters, for this compound itself, demethylation is a more probable initial metabolic step. nih.gov

Conjugation Reactions (e.g., Sulfonation, Glucuronidation)

The metabolites from phase I reactions, as well as the parent compound if it contains a suitable functional group (which is less likely for 2,5-DMCA without prior demethylation), undergo phase II conjugation reactions. nih.gov These reactions attach highly polar endogenous molecules to the compound, significantly increasing its water solubility and facilitating its excretion in urine or bile. wikipedia.org

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferase (UGT) enzymes transfer glucuronic acid to hydroxyl groups. nih.govtaylorandfrancis.com The hydroxylated metabolites of this compound are prime substrates for this reaction, leading to the formation of glucuronide conjugates. mdpi.comwashington.edu

Sulfonation: In this pathway, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to a hydroxyl group. nih.gov This is another common route for the metabolism of phenolic compounds, and the hydroxylated metabolites of this compound would be expected to form sulfate conjugates. nih.gov

The biotransformation of this compound is expected to produce a variety of metabolites detectable in plasma and urine.

| Metabolic Pathway | Enzyme Family | Potential Metabolite |

|---|---|---|

| Phase I: Demethylation | Cytochrome P450 (CYP) | 2-hydroxy-5-methoxycinnamic acid |

| Phase I: Demethylation | Cytochrome P450 (CYP) | 5-hydroxy-2-methoxycinnamic acid |

| Phase I: Demethylation | Cytochrome P450 (CYP) | 2,5-dihydroxycinnamic acid |

| Phase II: Glucuronidation | UDP-glucuronosyltransferase (UGT) | 2-hydroxy-5-methoxycinnamic acid glucuronide |

| Phase II: Glucuronidation | UDP-glucuronosyltransferase (UGT) | 5-hydroxy-2-methoxycinnamic acid glucuronide |

| Phase II: Sulfonation | Sulfotransferase (SULT) | 2-hydroxy-5-methoxycinnamic acid sulfate |

| Phase II: Sulfonation | Sulfotransferase (SULT) | 5-hydroxy-2-methoxycinnamic acid sulfate |

A thorough review of scientific literature reveals a significant lack of specific data regarding the pharmacokinetic and metabolic profiling of the chemical compound This compound . While research exists for other isomers, notably 3,4-dimethoxycinnamic acid which is found in coffee, this information cannot be accurately extrapolated to the 2,5-isomer.

Studies on related compounds, such as 3,4-dimethoxycinnamic acid, indicate that following dietary intake, these types of molecules can be absorbed and appear in human plasma. For instance, after coffee consumption, 3,4-dimethoxycinnamic acid has been shown to be rapidly absorbed. However, without direct experimental data on this compound, it is not scientifically sound to assume a similar profile.

The specific metabolic pathways, excretion profiles in various organisms, and the time-course of its appearance in human plasma following any form of intake remain uncharacterized in the available scientific literature. Research into the urinary excretion of similarly named but structurally different compounds, such as 2,5-dimethoxy-4-alkylthiophenethylamine analogs, has been conducted in rats, but these findings are not applicable to this compound.

Therefore, the sections of the requested article focusing on the , including its excretion profiles and human plasma pharmacokinetics, cannot be completed at this time due to the absence of specific and relevant research findings. Further investigation and dedicated studies are required to elucidate the pharmacokinetic properties of this particular compound.

Potential Therapeutic and Biomedical Applications of 2,5 Dimethoxycinnamic Acid

Pharmaceutical Intermediate in Drug Synthesis

In the realm of pharmaceutical chemistry, the synthesis of novel drugs often relies on the use of versatile intermediate compounds. These molecules provide the foundational structure that can be chemically modified to produce a final, active pharmaceutical ingredient.

While methoxy-substituted cinnamic acids are recognized as important precursors in the synthesis of various pharmaceuticals, the direct role of 2,5-Dimethoxycinnamic acid as a key intermediate in the development of the vasodilator Cinnepazide is not substantiated by available scientific literature. For instance, the synthesis of Cinnepazide maleate (B1232345) has been documented to proceed via 3,4,5-trimethoxy cinnamyl chloride google.com. Vasodilators are crucial in treating conditions such as hypertension by relaxing blood vessels and improving blood flow nih.gov. The exploration of various cinnamic acid derivatives as intermediates in the synthesis of new drug candidates remains an active area of research nih.govnih.gov.

Contributions to Neuropharmacological Drug Discovery

Cinnamic acid and its derivatives have shown promise in the field of neuropharmacology, with research indicating potential neuroprotective effects. These compounds are being investigated for their ability to combat the multifactorial nature of neurodegenerative diseases like Alzheimer's disease.

The broader class of methoxy (B1213986) derivatives of cinnamic acid has been noted for its neuroprotective and anti-amnestic properties nih.gov. For example, 3,4-dimethoxycinnamic acid has demonstrated neuroprotective capabilities nih.gov. Hybrid molecules incorporating a cinnamic acid structure are being designed as multi-target-directed ligands that can, for instance, inhibit acetylcholinesterase and amyloid-β aggregation, both of which are implicated in Alzheimer's disease nih.gov. However, specific studies detailing the neuropharmacological contributions of this compound are not extensively available.

Role in the Development of Anti-inflammatory Agents

Inflammation is a key factor in a multitude of diseases, and the search for new anti-inflammatory agents is a continuous effort in pharmaceutical research. Cinnamic acid and its derivatives have been recognized for their potential to modulate inflammatory pathways.

Derivatives of cinnamic acid have been shown to possess anti-inflammatory properties, with some synthetic hybrids being evaluated for their ability to inhibit enzymes like lipoxygenase, which is involved in inflammatory processes nih.govmdpi.com. For example, novel amide derivatives of 3,4-dimethoxycinnamic acid have been synthesized and have shown significant in-vitro anti-inflammatory activity japsonline.com. While the general class of cinnamic acids is considered a promising scaffold for developing anti-inflammatory drugs, specific research focusing on the anti-inflammatory role of this compound is limited.

Prospectives in Antimicrobial Therapeutics

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Natural products and their synthetic derivatives are a significant source of new antimicrobial compounds. Cinnamic acid and its derivatives have demonstrated a range of antimicrobial activities.

The antimicrobial potential of cinnamic acid and its derivatives has been documented against a variety of microorganisms, including bacteria and fungi ui.ac.idnih.govajol.info. The mechanism of action is thought to involve the disruption of microbial cell membranes ajol.info. While studies have explored the antimicrobial properties of various cinnamic acid derivatives, and even the related compound 2,5-dimethoxybenzoic acid has shown antifungal activity against postharvest pathogens researchgate.net, specific data on the antimicrobial spectrum of this compound is not yet well-established in the scientific literature.

Utility as Antioxidant Agents

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the aging process and a variety of diseases. Cinnamic acid derivatives are known for their antioxidant properties, which are attributed to their chemical structure.

| Compound/Extract | Antioxidant Assay | Result (IC50 or equivalent) |

| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L |

| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L |

| Amide derivatives of 3,4-dimethoxycinnamic acid | DPPH | Exhibited good antioxidant activity |

| Amide derivatives of 3,4-dimethoxycinnamic acid | Hydroxyl radical scavenging | Exhibited good antioxidant activity |

This table presents example data from antioxidant assays on related compounds to illustrate the methodologies used. Specific values for this compound are not available in the cited literature.

Potential as Anti-amyloid Agents for Neurodegenerative Diseases

The aggregation of amyloid-β (Aβ) peptides in the brain is a hallmark of Alzheimer's disease. Consequently, compounds that can inhibit or disrupt this aggregation process are of significant therapeutic interest.

Natural compounds, particularly polyphenols, are known to interfere with Aβ aggregation mdpi.comfrontiersin.org. The inhibition of Aβ self-assembly is considered a promising therapeutic strategy for Alzheimer's disease mdpi.com. Cinnamic acid derivatives are being investigated for their potential to inhibit Aβ accumulation nih.gov. While there is research into the anti-amyloid properties of various natural and synthetic compounds nih.govresearchgate.net, specific studies on the efficacy of this compound as an anti-amyloid agent are not prominently featured in the current body of scientific literature.

Analytical Methodologies for Detection and Quantification of 2,5 Dimethoxycinnamic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating 2,5-Dimethoxycinnamic acid from other components within a mixture. This separation allows for its precise identification and quantification without interference from the sample matrix.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or its ultra-high performance variant (UHPLC-MS/MS) stands as a premier technique for the analysis of this compound and its derivatives in biological fluids. This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting trace amounts of the compound.

In a typical UHPLC-MS/MS setup, chromatographic separation is achieved on a reverse-phase column, such as a C18 column. A gradient elution mobile phase is commonly employed, often consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This setup effectively separates the analyte from endogenous matrix components.

Following separation, the analyte is ionized, typically using electrospray ionization (ESI) in either positive or negative mode, and detected by a mass spectrometer. Tandem mass spectrometry, often using a triple quadrupole (QqQ) analyzer, operates in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of this compound and then monitoring for a unique product ion generated through collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of interference and ensuring accurate quantification. For instance, a method developed for a similar compound, 2-methoxy cinnamic acid, in rat whole blood utilized a C18 column and ESI in both positive and negative MRM modes. fda.gov

The table below summarizes typical parameters used in HPLC-MS/MS methods for the analysis of cinnamic acid derivatives.

| Parameter | Typical Specification |

| Chromatography System | UHPLC |

| Column | C18 Reverse-Phase (e.g., 2.1mm x 50mm, 1.9µm) |

| Mobile Phase A | 0.1-0.2% Formic Acid or Acetic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (TOF, Orbitrap) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is often used in conjunction with HPLC (HPLC-UV) for quantification. Cinnamic acid and its derivatives possess chromophores that absorb light in the ultraviolet region, typically between 200-400 nm. nih.gov The intensity of the absorption is directly proportional to the concentration of the compound. However, direct spectrophotometry of complex mixtures can be challenging due to overlapping absorption bands from other polyphenolic compounds. nih.gov This necessitates either preliminary separation or the use of mathematical techniques like derivative photometry to enhance selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural elucidation of this compound. core.ac.uk By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. core.ac.ukphcogj.com ¹H NMR provides information about the protons on the aromatic ring, the vinyl group, and the methoxy (B1213986) groups, while ¹³C NMR identifies the carbon skeleton. Advanced 2D NMR techniques can further confirm the connectivity between protons and carbons. phcogj.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, the C=C stretch of the alkene and aromatic ring, and the C-O stretches of the methoxy groups would be expected in its IR spectrum.

Method Validation for Biological Matrix Analysis

To ensure the reliability and accuracy of analytical data for this compound in biological matrices like plasma, serum, or whole blood, the analytical method must be rigorously validated. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itresearchgate.netnih.gov The key validation parameters are summarized below.

| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalysis |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. Interference should be <20% of the LLOQ response. uu.nl |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. A calibration curve is generated using a regression model. | Correlation coefficient (r²) ≥ 0.99. mdpi.com Back-calculated concentrations of standards should be within ±15% of nominal value (±20% at LLOQ). mdpi.com |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal concentration for QC samples (±20% at LLOQ). nih.govrsc.org |

| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | The relative standard deviation (RSD) should not exceed 15% for QC samples (20% at LLOQ). nih.govrsc.org |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (RSD) ≤ 20%. nih.govmdpi.com |

| Recovery | The extraction efficiency of the analytical method for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. Values are often aimed to be higher than 80%. fda.gov |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Successful validation across these parameters demonstrates that the analytical method is reliable and fit for its intended purpose of quantifying this compound in biological samples.

Future Research Directions and Translational Perspectives

Comprehensive Structure-Activity Relationship Studies for Optimized Efficacy

The biological activity of cinnamic acid derivatives is significantly influenced by the type and position of substituents on the phenyl ring. amazonaws.comresearchgate.net For 2,5-Dimethoxycinnamic acid, the specific arrangement of the two methoxy (B1213986) groups is foundational to its properties, but a full understanding requires systematic Structure-Activity Relationship (SAR) studies. Future research should focus on synthesizing and evaluating a library of analogues to determine how modifications to the core structure impact biological efficacy.

Key areas for investigation include:

Modification of Methoxy Groups: Systematically altering the methoxy groups (e.g., converting to hydroxyl, ethoxy, or other alkyl groups) to understand the role of electron-donating properties and steric bulk at the 2 and 5 positions.

Ring Substitution Exploration: Introducing additional substituents (e.g., halogens, nitro groups) at other positions on the phenyl ring to modulate lipophilicity and electronic characteristics.

Side-Chain Modification: Altering the acrylic acid side chain, for instance, by creating amides or esters, which has been shown to influence the bioactivity of related compounds. rsdjournal.org

These studies would help identify the optimal structural features required for potent and selective activity against specific biological targets. nih.gov

| Structural Modification | Rationale for Investigation | Potential Impact on Activity |

| Demethylation at position 2 or 5 | To assess the importance of the methoxy group versus a hydroxyl group for hydrogen bonding and target interaction. | Could increase or decrease binding affinity depending on the target's active site. |

| Bioisosteric replacement of methoxy groups | To evaluate the impact of different electronic and steric properties (e.g., replacing -OCH₃ with -SCH₃ or -Cl). | May improve metabolic stability or cell permeability. |

| Esterification of the carboxylic acid | To create prodrugs that can improve bioavailability and be hydrolyzed to the active acid form in vivo. | Enhanced absorption and distribution. |

| Amidation of the carboxylic acid | To explore different target interactions, as cinnamoyl amides have shown distinct biological activities. rsdjournal.org | Potential for novel mechanisms of action or improved selectivity. |

In Vivo Efficacy and Toxicological Assessments

While in vitro studies are essential for initial screening, the translational potential of this compound hinges on its performance in living organisms. There is a critical need for robust in vivo studies to validate its efficacy and establish a preliminary toxicological profile. Following the precedent set by related compounds like p-methoxycinnamic acid, which has been evaluated in preclinical models of colon cancer, similar animal models relevant to the compound's hypothesized mechanism of action should be employed. mdpi.com

Future research must include:

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate is crucial, as metabolic pathways like sulfoxidation and hydroxylation have been observed for structurally related molecules. documentsdelivered.com

Efficacy in Disease Models: Testing the compound in relevant animal models of disease (e.g., inflammation, cancer, or infectious disease) to confirm that in vitro activity translates to a therapeutic effect.

Toxicology Studies: Conducting dose-range-finding and repeat-dose toxicity studies in animal models according to Good Laboratory Practice (GLP) guidelines. nih.gov These studies are fundamental for identifying any potential organ toxicities and establishing a safe dose range for further development. researchgate.net

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. Cinnamic acid and its derivatives have already demonstrated synergistic activity with anti-tuberculosis drugs and β-lactam antibiotics. amazonaws.commdpi.com This provides a strong rationale for investigating the potential of this compound to act synergistically with established therapies.

Future studies should systematically screen for synergistic interactions with:

Antibiotics: To assess if the compound can enhance the activity of existing antibiotics against resistant bacterial or fungal strains. nih.gov

Chemotherapeutic Agents: To determine if it can potentiate the anti-cancer effects of conventional chemotherapy, potentially allowing for lower, less toxic doses of the cytotoxic drug.

Anti-inflammatory Drugs: To explore combinations that could lead to a more potent anti-inflammatory response in chronic inflammatory diseases.

| Drug Class | Potential Synergistic Goal | Example of Related Finding |

| β-Lactam Antibiotics | Enhance activity against resistant bacteria. | Cinnamic acid shows a synergistic effect with ampicillin (B1664943) against S. aureus. mdpi.com |

| Anti-tuberculosis Drugs | Improve efficacy against multidrug-resistant tuberculosis (MDR-TB). | Cinnamic acid shows synergistic activity with isoniazid (B1672263) and rifampin. amazonaws.com |

| Antifungal Agents | Overcome fungal tolerance to cell wall-targeting drugs. | Cinnamic acid derivatives can augment the efficacy of agents like caspofungin. nih.gov |

| Doxorubicin (B1662922) (Chemotherapy) | Increase cytotoxicity in cancer cells. | Polyphenols are widely studied for their synergistic potential with anticancer drugs. |

Development of Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing widespread side effects. benthamscience.com The physicochemical properties of this compound, such as its solubility and bioavailability, may limit its effectiveness. Therefore, the development of advanced drug delivery systems (DDS) is a crucial area for future research.

Promising strategies include:

Nanoparticle Encapsulation: Formulating the compound within biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve solubility, stability, and circulation time. mdpi.com

Liposomal Formulations: Encapsulating the compound in liposomes can enhance its delivery to specific cells or tissues and protect it from premature degradation. mdpi.com

Targeted Conjugation: Chemically linking this compound to a targeting moiety, such as an antibody or a ligand for a specific cell surface receptor, could direct the drug specifically to diseased cells, increasing efficacy and minimizing off-target effects. nih.gov

Smart Delivery Systems: Utilizing stimuli-responsive systems that release the drug only in the presence of specific triggers found at the disease site, such as a particular pH or enzyme, can offer highly targeted therapy. nih.gov

Preclinical and Clinical Development Strategies for Therapeutic Applications

A clear and strategic pathway is necessary to advance this compound from a promising lead compound to a potential clinical therapy. This process involves a series of well-defined preclinical and clinical stages. nih.gov

The strategic development plan should include:

Lead Optimization: Using data from SAR studies (Section 8.1) to select the most potent and drug-like candidate for formal development.

IND-Enabling Studies: Conducting a comprehensive package of preclinical studies, including GLP toxicology and safety pharmacology, to support an Investigational New Drug (IND) application to regulatory authorities like the FDA. nih.govresearchgate.net

Phase I Clinical Trials: Upon IND approval, initiating first-in-human trials in a small group of healthy volunteers to primarily assess safety, tolerability, and pharmacokinetics.

Phase II Clinical Trials: If Phase I is successful, proceeding to larger trials in patients with the target disease to evaluate efficacy and further assess safety. researchgate.net

Phase III Clinical Trials: Conducting large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new agent to standard treatments. researchgate.net

Bioaffinity drug screening strategies could also be employed throughout this process to efficiently identify targets and refine lead compounds, potentially minimizing the time and expense of drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,5-dimethoxycinnamic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Work in a well-ventilated area with local exhaust systems to minimize dust/aerosol exposure. Store the compound in a tightly sealed container in a cool, dark place, away from oxidizing agents . For spills, avoid dispersion and use inert absorbents; dispose of waste via certified hazardous material handlers. Toxicity data are incomplete, so assume acute risks (e.g., skin/eye irritation) and implement strict exposure controls .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For identification and quantification, as demonstrated in phytochemical profiling studies .

- Melting Point Analysis : Compare observed melting points (e.g., 148°C) with literature values to confirm consistency .

Advanced Research Questions

Q. What experimental designs are suitable for studying the enzymatic decarboxylation of this compound?

- Methodological Answer :

- Substrate Specificity Assays : Use purified enzymes (e.g., ferulic acid decarboxylase) and measure decarboxylation rates via spectrophotometry or HPLC. Note that this compound shows 0% activity compared to ferulic acid (control) in Pseudomonas fluorescens systems, suggesting structural incompatibility .

- Kinetic Studies : Vary substrate concentration and monitor reaction rates under controlled pH/temperature. Include negative controls (e.g., heat-inactivated enzymes) to validate results .

Q. How does the methoxy substitution pattern influence the photostability of this compound?

- Methodological Answer :

- Photodegradation Experiments : Expose solutions (e.g., in acetonitrile) to UV/visible light and monitor degradation via UV-Vis spectroscopy or HPLC. The 2,5-dimethoxy derivative exhibits longer decomposition lifetimes than 3,5-dimethoxy analogs, likely due to steric or electronic effects .

- Product Analysis : Identify photodegradants (e.g., dimethoxybenzaldehyde, cinnamic acid isomers) using GC-MS or NMR. Quantify major/minor products to infer reaction pathways .

Q. What strategies can resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Solubility Profiling : Systematically test solubility in polar/non-polar solvents (e.g., water, ethanol, DMSO) under varying temperatures. Note that existing SDS data lack solubility values, necessitating empirical determination .

- Reactivity Screening : Conduct compatibility tests with oxidizers, acids, or bases to identify hazardous reactions (e.g., decomposition to CO/CO₂ under oxidative conditions) .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from biological or environmental samples.

- Method Validation : Establish calibration curves with internal standards (e.g., deuterated analogs) to improve accuracy. Report limits of detection (LOD) and quantification (LOQ) for reproducibility .

Data Analysis & Interpretation

Q. How should researchers address missing toxicological data for this compound in risk assessments?

- Methodological Answer :

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity or ecotoxicity.

- In Vitro Assays : Perform cytotoxicity tests (e.g., MTT assay on human cell lines) to estimate safe exposure levels. Cross-reference with structurally similar compounds (e.g., 3,4-dimethoxycinnamic acid) .

Q. What statistical approaches are recommended for analyzing photodegradation kinetics data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.